Cas no 124256-81-1 (Spicatine A)
Spicatine A structure
Product Name:Spicatine A
CAS No:124256-81-1
MF:C34H49NO10
MW:631.753571271896
CID:2846007
Update Time:2023-08-09
Spicatine A Chemical and Physical Properties
Names and Identifiers
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- Spicatine A
- [ethoxy-ethyl-trihydroxy-trimethoxy-(methoxymethyl)[?]yl] benzoate
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- Inchi: 1S/C34H49NO10/c1-7-35-16-31(17-40-3)20(36)14-21(41-4)33-19-15-32(39)28(45-30(38)18-12-10-9-11-13-18)22(19)34(44-8-2,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h9-13,19-29,36-37,39H,7-8,14-17H2,1-6H3/t19-,20-,21?,22?,23+,24+,25-,26+,27+,28?,29+,31+,32-,33?,34-/m1/s1
- InChI Key: YFNWMBCDYXJELF-HPWVRHJRSA-N
- SMILES: O(CC)[C@]12[C@H]([C@@H]([C@@]3(C(C1[C@@H](C3)C13C(C[C@H]([C@@]4(COC)CN(CC)[C@H]1[C@@H]2[C@@H]([C@@H]34)OC)O)OC)OC(C1C=CC=CC=1)=O)O)OC)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 45
- Rotatable Bond Count: 11
- Complexity: 1140
- XLogP3: 0.6
- Topological Polar Surface Area: 136
Spicatine A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP5200-10mg |
Spicatine A |
124256-81-1 | 98% | 10mg |
$220 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5200-5mg |
Spicatine A |
124256-81-1 | 98% | 5mg |
$130 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5200-20mg |
Spicatine A |
124256-81-1 | 98% | 20mg |
$350 | 2023-09-19 |
Spicatine A Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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